N-{(1E)-1-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
(2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an amide and an aldehyde or ketone.
Introduction of Substituents: The fluorophenyl, methylphenyl, and phenylformamido groups are introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylformamido group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bond or the amide group, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized aromatic compounds, while reduction may produce saturated amides or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme-substrate interactions, particularly those involving amide bonds and aromatic groups. It can also be used in the design of bioactive molecules with potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be optimized to enhance biological activity and selectivity against specific molecular targets.
Industry
In the industrial sector, (2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the compound’s functional groups. The compound’s activity is mediated through pathways involving binding, inhibition, or activation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Similar structure with a chlorine substituent instead of fluorine.
(2E)-3-(4-FLUOROPHENYL)-N-(4-ETHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Similar structure with an ethyl group instead of a methyl group.
(2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(BENZAMIDO)PROP-2-ENAMIDE: Similar structure with a benzamido group instead of phenylformamido.
Uniqueness
The uniqueness of (2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H19FN2O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H19FN2O2/c1-16-7-13-20(14-8-16)25-23(28)21(15-17-9-11-19(24)12-10-17)26-22(27)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+ |
InChI Key |
LAXGZZZXFPWVQX-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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